molecular formula C7H11Br2N3 B13214331 [(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine

[(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No.: B13214331
M. Wt: 296.99 g/mol
InChI Key: GEFMEFMNZIXVSX-UHFFFAOYSA-N
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Description

The compound (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a brominated imidazole derivative with a methylamine substituent at the 2-position and an ethyl group at the 1-position. Its structure features two bromine atoms at positions 4 and 5 of the imidazole ring, contributing to its steric bulk and electron-withdrawing properties.

Properties

Molecular Formula

C7H11Br2N3

Molecular Weight

296.99 g/mol

IUPAC Name

1-(4,5-dibromo-1-ethylimidazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H11Br2N3/c1-3-12-5(4-10-2)11-6(8)7(12)9/h10H,3-4H2,1-2H3

InChI Key

GEFMEFMNZIXVSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1Br)Br)CNC

Origin of Product

United States

Preparation Methods

The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylimidazole followed by the introduction of the methylamine group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated intermediate with methylamine under basic conditions .

Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby interfering with their normal function. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and disrupting protein synthesis, DNA synthesis, and cell division .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and properties of the target compound with structurally related imidazole derivatives:

Compound Name Substituents (Position) Halogen Molecular Weight (g/mol) Key Properties/Applications Reference
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine 4,5-Br; 1-Et; 2-(CH2NMe2) Br ~320 (estimated) High steric bulk; potential bioactivity -
5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 5-(ClPh); 4,5-dihydro; 2-NH2 Cl 425.50 Pharmaceutical applications (e.g., muscle relaxants)
1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide 1-(Cl,Me-Ph); 4,5-dihydro Cl ~300 (estimated) Patent-listed structural analog
4,5-Diphenyl-1H-imidazol-2-amine 4,5-Ph; 2-NH2 None ~235 (estimated) Fluorophore or ligand in coordination chemistry
2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole 2-(BrPh); 4,5-dihydro Br ~255 (estimated) Intermediate in heterocyclic synthesis

Key Observations:

  • Ring Saturation : Dihydroimidazoles (e.g., 4,5-dihydro derivatives) exhibit reduced aromaticity, affecting electronic properties and solubility compared to fully aromatic imidazoles like the target compound .
  • Amine Functionality : The methylamine group at the 2-position in the target compound contrasts with primary amines (e.g., 4,5-diphenyl-1H-imidazol-2-amine), which may influence basicity and hydrogen-bonding capacity .

Physicochemical and Functional Properties

  • Basicity : Tertiary amines (e.g., the methylamine group in the target) are less basic than primary amines, which could reduce protonation under physiological conditions .

Biological Activity

(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is C7H11Br2N3C_7H_{11}Br_2N_3, with a molecular weight of approximately 296.99 g/mol. The compound features an imidazole ring with two bromine substituents and an ethyl group, which may enhance its solubility and biological activity compared to other similar compounds.

Synthesis Methods

The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several methods involving the bromination of imidazole derivatives followed by alkylation reactions. These synthetic routes are crucial for developing analogs that can be evaluated for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties . (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has shown promising results in inhibiting the growth of various bacterial and fungal strains. For instance, studies have demonstrated that imidazole derivatives can disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

The compound's structure suggests potential anticancer activity , similar to other imidazole derivatives. The presence of bromine atoms may enhance its interaction with cellular targets involved in cancer proliferation. Preliminary studies have indicated cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

A comparative analysis with other structurally related compounds provides insights into the structure-activity relationship:

Compound NameStructure FeaturesBiological Activity
2-MethylimidazoleImidazole ring without brominationAntimicrobial
4-BromoimidazoleBrominated imidazoleAntifungal
1-EthylimidazoleEthyl group at position 1Anticancer
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine Dibrominated ethyl group attached to imidazolePotentially broad-spectrum antimicrobial and anticancer

The unique configuration of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine suggests enhanced solubility and bioactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have investigated the biological effects of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine:

  • Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays demonstrated that (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma) .
  • Mechanistic Studies : Molecular docking studies revealed potential binding interactions between the compound and key enzymes involved in bacterial metabolism, suggesting a mechanism for its antimicrobial action .

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